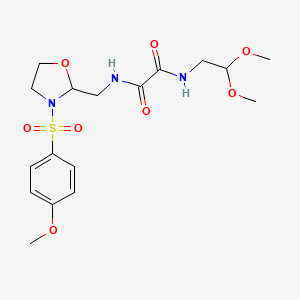
N1-(2,2-dimethoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,2-dimethoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide belongs to a class of compounds that have been extensively studied for their potential in various chemical and pharmaceutical applications. These compounds often feature oxazolidin-2-one rings, sulfonamide groups, and other functional groups that contribute to their diverse reactivity and utility.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of oxazolidin-2-ones with aldehydes and benzenesulfinic acid, followed by reactions that introduce additional functional groups or modify the existing ones. For instance, allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones has been demonstrated, showcasing the stereochemical complexity and reactivity of these molecules (Marcantoni et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds in this class can be determined using techniques such as NMR and IR spectroscopy, and X-ray diffraction. For example, the structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was elucidated, highlighting the interactions between molecules and the conformation of the oxazolidin-2-one ring (Nikonov et al., 2021).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including allylation, cyclization, and reactions with carbon dioxide and aliphatic α,ω-diamines. The reactions often yield products with significant stereochemical and functional group diversity, as demonstrated in the formation of bis(2-oxazolidinone) derivatives (Saitǒ et al., 1986).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, can vary widely depending on their specific functional groups and molecular geometry. The crystal structure and physical properties are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the compound's structure. The presence of oxazolidin-2-one rings, sulfonamide groups, and other functional groups play a significant role in determining these properties. For example, the reactivity towards allyltrimethylsilane and the stereochemical outcomes of reactions involving these compounds illustrate their complex chemical behavior (Marcantoni et al., 2002).
Wissenschaftliche Forschungsanwendungen
Oxazolidinone Derivatives in Organic Synthesis
Oxazolidinone derivatives are instrumental in organic synthesis, particularly as intermediates for chiral auxiliary applications and in stereoselective reactions. For example, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones have been prepared through condensation, demonstrating their utility in generating N-acyliminium ions which react with allyltrimethylsilane with variable stereoselectivity. Such compounds are pivotal for constructing complex organic molecules, showcasing oxazolidinones' role in facilitating the synthesis of homoallylamines and potentially influencing the synthesis pathways of related compounds including N1-(2,2-dimethoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (Marcantoni, Mecozzi, & Petrini, 2002).
Sulfonamide Groups in Chemical Synthesis
Sulfonamide groups are integral to the synthesis of various biologically active compounds. Research on sulfonamide derivatives, such as the synthesis and investigation of their reactions, has led to developing novel compounds with potential pharmaceutical applications. These studies underline the sulfonamide group's versatility, potentially extending to compounds like this compound, suggesting its applicability in designing new molecules with specific biological activities (Borghese, Antoine, Hoeck, Mockel, & Merschaert, 2006).
Structural and Crystallographic Studies
The structural elucidation of oxazolidinone derivatives and sulfonamide compounds has been a subject of interest, providing insights into their chemical behavior and interaction patterns. Such studies can inform the development of new materials or drugs by understanding how molecular configurations influence physical and chemical properties. Investigations into the crystal structures of oxazolidinone and sulfonamide derivatives offer a foundation for exploring the potential structural applications of this compound in materials science or drug design (Bolte & Strahringer, 1999).
Eigenschaften
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O8S/c1-25-12-4-6-13(7-5-12)29(23,24)20-8-9-28-14(20)10-18-16(21)17(22)19-11-15(26-2)27-3/h4-7,14-15H,8-11H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEUSRLRRGZUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one](/img/structure/B2494522.png)
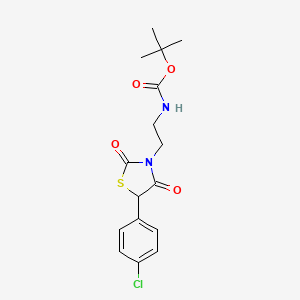
![7-(3,4-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2494529.png)
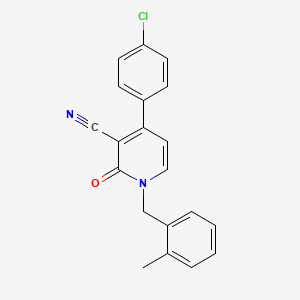
![3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2494532.png)
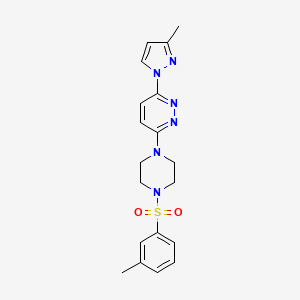
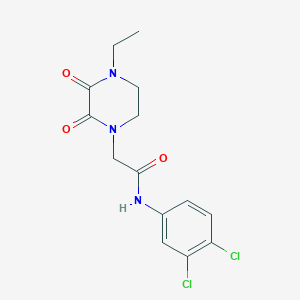
![2-Ethyl-5-((3-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494536.png)
![ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494538.png)
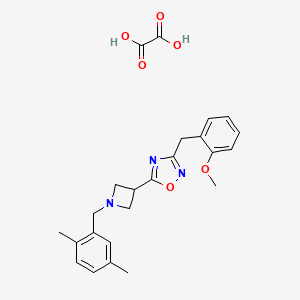
![Tert-butyl (3S)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azepane-1-carboxylate](/img/structure/B2494540.png)
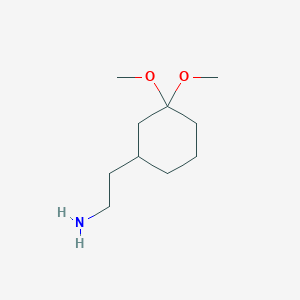
![3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494543.png)
![ethyl 3-[(2-ethoxy-1-naphthoyl)amino]-1H-indole-2-carboxylate](/img/structure/B2494544.png)